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Compound of Interest

Compound Name:
4-Iodo-1H-indazole-3-carboxylic

acid

Cat. No.: B1593243 Get Quote

In modern drug discovery and materials science, a comprehensive understanding of a

molecule's physical properties is not merely an academic exercise; it is the bedrock upon which

successful development is built. For a molecule like 4-Iodo-1H-indazole-3-carboxylic acid, a

heterocyclic building block with significant potential in medicinal chemistry, this understanding

is paramount.[1] The strategic placement of the iodine atom at the C4 position and the

carboxylic acid at C3 creates a unique electronic and steric environment, influencing everything

from solubility and crystal packing to its interaction with biological targets.

This guide eschews a simple data-sheet format. Instead, it provides a strategic framework for

the elucidation and interpretation of the key physicochemical properties of 4-Iodo-1H-indazole-
3-carboxylic acid. We will not only present available data but also delve into the causality

behind the experimental methodologies chosen for their determination. This approach is

designed for the discerning researcher who requires not just numbers, but actionable insights

and a robust, self-validating system for characterization.

Core Molecular Identity and Structural Attributes
Before any experimental determination, establishing the unequivocal identity of the compound

is critical. 4-Iodo-1H-indazole-3-carboxylic acid is a specific regioisomer whose properties

are distinct from other iodinated analogues.[2]
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Identifier Value Source

IUPAC Name
4-iodo-1H-indazole-3-

carboxylic acid
[3]

CAS Number 885518-74-1 [3][4]

Molecular Formula C₈H₅IN₂O₂ [2]

Molecular Weight 288.04 g/mol [2]

PubChem CID 24728224 [3]

The molecular structure, depicted below, forms the basis for all subsequent property

predictions and interpretations. The indazole core is a bicyclic aromatic system, while the

carboxylic acid moiety introduces a site for hydrogen bonding and ionization. The iodine atom,

a heavy halogen, significantly increases the molecule's mass and electron density, which is

expected to influence properties like melting point and crystal packing.

Caption: Molecular Structure of 4-Iodo-1H-indazole-3-carboxylic acid.

Thermal Properties: Melting Point and
Decomposition
The melting point is a crucial indicator of purity and lattice energy. For a crystalline solid, a

sharp melting range suggests high purity. Given the aromatic nature and the potential for strong

intermolecular hydrogen bonding via the carboxylic acid dimers, a relatively high melting point

is anticipated. For comparison, the parent compound, 1H-indazole-3-carboxylic acid, melts at

266-270 °C.[5][6] The addition of a heavy iodine atom is expected to increase the melting point

due to stronger van der Waals forces and increased molecular weight.

Experimental Protocol: Melting Point Determination by
Differential Scanning Calorimetry (DSC)
Causality: While a traditional melting point apparatus provides a visual range, DSC offers

superior quantitative data on thermal events. It measures the heat flow required to raise the

sample temperature, providing a precise onset and peak melting temperature. Furthermore, the
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shape of the melting endotherm can provide insights into purity, and the experiment can

simultaneously detect decomposition events.

Methodology:

Sample Preparation: Accurately weigh 1-3 mg of 4-Iodo-1H-indazole-3-carboxylic acid into

a non-hermetic aluminum DSC pan.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program:

Equilibrate the cell at 25 °C.

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above

the expected melting point (e.g., 300 °C).

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent

oxidative degradation.

Data Analysis: The melting point is determined as the onset temperature of the melting

endotherm. The peak of the endotherm and the integrated area (enthalpy of fusion) should

also be reported. Any exothermic events following the melt would indicate thermal

decomposition.

Solubility Profile: A Key Determinant for Application
Solubility is a critical parameter for drug development, influencing bioavailability, and for any

application requiring solution-phase chemistry. The molecule possesses both a lipophilic iodo-

indazole core and a hydrophilic, ionizable carboxylic acid group, suggesting its solubility will be

highly dependent on the pH and polarity of the solvent.

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining

thermodynamic equilibrium solubility. It ensures the solution is truly saturated, providing a
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reliable value that is not influenced by the kinetics of dissolution. Coupling this with HPLC

analysis provides a highly sensitive and specific method for quantification.

Methodology:

System Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 7.4, 9.0)

and a selection of relevant organic solvents (e.g., DMSO, Methanol, Acetonitrile).[5][7]

Incubation: Add an excess of solid 4-Iodo-1H-indazole-3-carboxylic acid to each solvent

system in a sealed vial. This ensures that undissolved solid remains at equilibrium.

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a

sufficient period (typically 24-48 hours) to reach equilibrium.

Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to

settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe

filter to remove any undissolved particulates.

Quantification:

Prepare a series of calibration standards of the compound in a suitable solvent (e.g.,

DMSO or Methanol).

Dilute the filtered supernatant into the mobile phase range of the calibration curve.

Analyze the standards and samples by a validated reverse-phase HPLC-UV method.

Calculate the concentration in the supernatant from the calibration curve to determine the

solubility.
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Carboxylic Acid Dimer
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Caption: Key IR vibrations resulting from the carboxylic acid dimer.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, further

confirming the compound's identity.

Causality: Techniques like Electrospray Ionization (ESI) are soft ionization methods ideal for

polar molecules like carboxylic acids, typically generating the protonated molecular ion [M+H]⁺

or the deprotonated ion [M-H]⁻. High-resolution mass spectrometry (HRMS) can determine the

mass with enough accuracy to confirm the elemental formula. [8][9] Expected Results:

High-Resolution MS (ESI):

Positive Mode: Expected [M+H]⁺ ion at m/z 288.9414.

Negative Mode: Expected [M-H]⁻ ion at m/z 286.9258.

Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of CO₂ (44 Da)

from the [M-H]⁻ ion, a common fragmentation pathway for carboxylic acids.

Conclusion: A Foundation for Further Development
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This guide has outlined a comprehensive, methodology-driven approach to characterizing the

physical properties of 4-Iodo-1H-indazole-3-carboxylic acid. By grounding our investigation in

robust, validated experimental protocols, we establish a reliable physicochemical profile. This

detailed understanding of thermal stability, solubility, ionization, and spectroscopic identity is

indispensable for any scientist or researcher aiming to utilize this compound in drug design,

synthesis, or materials science. The provided protocols serve as a template for generating the

high-quality, reproducible data required for regulatory submissions and successful scientific

advancement.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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